4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a hydroxyphenyl group, and a trimethoxyphenyl group
Preparation Methods
The synthesis of 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common synthetic route involves the reaction of 2-hydroxybenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a suitable catalyst to form the Schiff base intermediate. This intermediate is then cyclized using thiosemicarbazide under acidic conditions to yield the desired triazole-thione compound .
Chemical Reactions Analysis
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Due to its unique structural features, the compound has been explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Chemical Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes and induction of apoptosis in cancer cells . Additionally, it can modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, contributing to its anti-cancer effects .
Comparison with Similar Compounds
4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be compared with other triazole derivatives, such as:
4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole-thione core but differs in the substitution pattern of the phenyl groups.
4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This derivative contains a thienyl group instead of a hydroxyphenyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
Molecular Formula |
C18H18N4O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O4S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-20-21-18(27)22(17)19-10-11-6-4-5-7-13(11)23/h4-10,23H,1-3H3,(H,21,27)/b19-10+ |
InChI Key |
REMHLUDVXNDJGN-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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